2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dichlorophenoxy group, a nitrophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-(4-nitrophenyl)-1,3-thiazol-2-amine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or organic solvent.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation[4][4]. Additionally, its interaction with cellular receptors can trigger apoptosis in cancer cells, making it a potential anticancer agent[4][4].
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.
2-methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide with a similar structure but different substituents.
2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP): A compound with a similar phenoxy group but different functional groups.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the nitrophenyl and thiazolyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a multifunctional molecule in various research and industrial applications .
Properties
CAS No. |
438613-33-3 |
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Molecular Formula |
C18H13Cl2N3O4S |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H13Cl2N3O4S/c1-10(27-16-7-4-12(19)8-14(16)20)17(24)22-18-21-15(9-28-18)11-2-5-13(6-3-11)23(25)26/h2-10H,1H3,(H,21,22,24) |
InChI Key |
TYUMXIWDWYIZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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